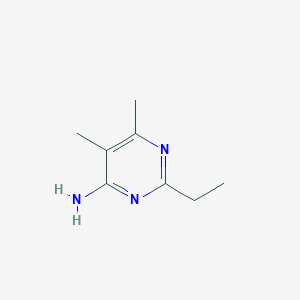![molecular formula C45H48N3O3P3 B14382065 1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane CAS No. 90179-78-5](/img/structure/B14382065.png)
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane is a complex organic compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound is notable for its unique structure, which includes three diphenylphosphoryl groups attached to a triazonane ring. This structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane typically involves the reaction of diphenylphosphine with a triazonane precursor. One common method is the condensation reaction, where diphenylphosphine is reacted with formaldehyde and a triazonane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane undergoes various chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines.
Wissenschaftliche Forschungsanwendungen
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall chemical process. The pathways involved include coordination to transition metals and participation in catalytic cycles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4,7-Tris[(diphenylphosphinyl)methyl]-1,4,7-triazonane
- 1,4,7-Tris[(diphenylphosphoryl)ethyl]-1,4,7-triazonane
Uniqueness
1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane is unique due to its specific arrangement of diphenylphosphoryl groups and the triazonane ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in catalysis and material science.
Eigenschaften
CAS-Nummer |
90179-78-5 |
|---|---|
Molekularformel |
C45H48N3O3P3 |
Molekulargewicht |
771.8 g/mol |
IUPAC-Name |
1,4,7-tris(diphenylphosphorylmethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C45H48N3O3P3/c49-52(40-19-7-1-8-20-40,41-21-9-2-10-22-41)37-46-31-33-47(38-53(50,42-23-11-3-12-24-42)43-25-13-4-14-26-43)35-36-48(34-32-46)39-54(51,44-27-15-5-16-28-44)45-29-17-6-18-30-45/h1-30H,31-39H2 |
InChI-Schlüssel |
ZNPVPJFXHTYSNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN(CCN1CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)CP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CP(=O)(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
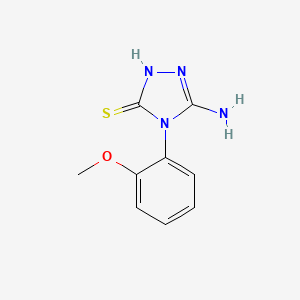
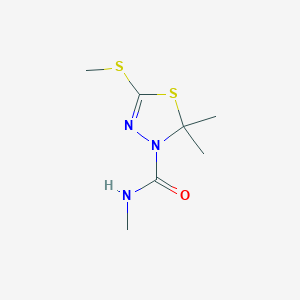
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)
![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
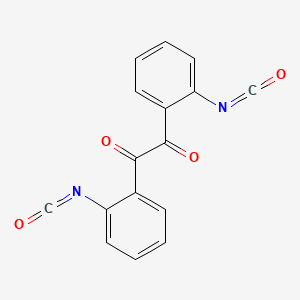
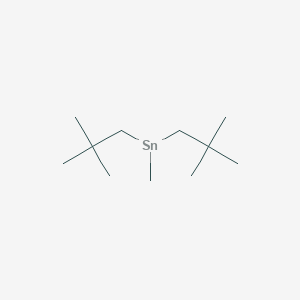

![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)
